N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide
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Overview
Description
N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide is a chemical compound with the molecular formula C18H16N2OS It is characterized by the presence of a cyano group, a methylphenyl sulfanyl group, and a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylthiophenol with 2-bromo-5-cyanobenzene under basic conditions to form 5-cyano-2-[(4-methylphenyl)sulfanyl]benzene.
Cyclopropanation: The intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent.
Amidation: The final step involves the amidation of the cyclopropane derivative with an appropriate amine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{5-cyano-2-[(4-chlorophenyl)sulfanyl]phenyl}cyclopropanecarboxamide
- N-{5-cyano-2-[(4-fluorophenyl)sulfanyl]phenyl}cyclopropanecarboxamide
- N-{5-cyano-2-[(4-bromophenyl)sulfanyl]phenyl}cyclopropanecarboxamide
Uniqueness
N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
N-[5-cyano-2-(4-methylphenyl)sulfanylphenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-12-2-7-15(8-3-12)22-17-9-4-13(11-19)10-16(17)20-18(21)14-5-6-14/h2-4,7-10,14H,5-6H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPCDIBEWSXYIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)NC(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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